molecular formula C15H16N2O3S2 B13998660 n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide CAS No. 92580-60-4

n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide

Cat. No.: B13998660
CAS No.: 92580-60-4
M. Wt: 336.4 g/mol
InChI Key: JTIQSDSJNBFOIH-UHFFFAOYSA-N
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Description

n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide: is a chemical compound with the molecular formula C15H16N2O3S2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group attached to a benzohydrazide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfanyl)benzohydrazide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Amines, thiols, pyridine or triethylamine as bases.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Sulfonamides, sulfonates.

Scientific Research Applications

Chemistry: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of enzyme inhibitors and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors or other proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

  • 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
  • 3,4,5-Trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is unique due to its specific combination of a sulfonyl group and a benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new chemical entities with diverse applications in research and industry.

Properties

CAS No.

92580-60-4

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2-methylsulfanylbenzohydrazide

InChI

InChI=1S/C15H16N2O3S2/c1-11-7-9-12(10-8-11)22(19,20)17-16-15(18)13-5-3-4-6-14(13)21-2/h3-10,17H,1-2H3,(H,16,18)

InChI Key

JTIQSDSJNBFOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2SC

Origin of Product

United States

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